PZ-II-029
CAS No.: 164025-44-9
Cat. No.: VC0540784
Molecular Formula: C18H15N3O3
Molecular Weight: 321.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 164025-44-9 |
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Molecular Formula | C18H15N3O3 |
Molecular Weight | 321.3 g/mol |
IUPAC Name | 7-methoxy-2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
Standard InChI | InChI=1S/C18H15N3O3/c1-23-12-5-3-11(4-6-12)21-18(22)15-10-19-16-9-13(24-2)7-8-14(16)17(15)20-21/h3-10,20H,1-2H3 |
Standard InChI Key | CGOOCGJMECBDCB-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=C(C=CC4=C3N2)OC |
Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=C(C=CC4=C3N2)OC |
Appearance | Solid powder |
Introduction
PZ-II-029, also known as 7-methoxy-2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one or 2,5-Dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one, belongs to the pyrazoloquinolinone (PQ) class of compounds . It has been referenced in scientific literature under alternative names including "Compound 6" . The compound is registered with CAS number 164025-44-9 .
Structural and Physicochemical Properties
PZ-II-029 has the molecular formula C18H15N3O3 and a molecular weight of 321.33 g/mol . Its chemical structure features a pyrazoloquinolinone scaffold with methoxy substitutions at specific positions, creating its unique pharmacological profile.
Property | Value |
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Molecular Formula | C18H15N3O3 |
Molecular Weight | 321.33 g/mol |
Physical Appearance | White to light brown powder |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 3 |
Topological Polar Surface Area | 68.62 Ų |
XLogP | 3 |
Solubility | Soluble in DMSO (10 mg/mL, clear) |
Storage Recommendation | 2-8°C |
Table 1: Physicochemical properties of PZ-II-029
Pharmacological Profile
Receptor Selectivity Profile
PZ-II-029 demonstrates exceptional selectivity for α6β3γ2 GABAA receptors. Comparative analysis has shown that PZ-II-029 exhibits the highest functional selectivity for positive modulation at α6β3γ2 GABAA receptors among tested compounds, with minimal activity at other αxβ3γ2 (x = 1–5) subtypes .
GABAA Receptor Subtype | Modulatory Effect of PZ-II-029 |
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α6β3γ2 | Strong positive modulation |
α6β2γ2 | Positive modulation |
α1β3γ2 | Minimal modulation |
α2β3γ2 | Minimal modulation |
α3β3γ2 | Minimal modulation |
α4β3γ2 | Minimal modulation |
α5β3γ2 | Minimal modulation |
Table 2: Selective modulatory effects of PZ-II-029 across GABAA receptor subtypes
This selective modulation profile makes PZ-II-029 particularly valuable for investigating the physiological roles of α6-containing GABAA receptors without interference from effects on other receptor subtypes.
Developmental Significance
PZ-II-029 represents a significant advancement in the development of subtype-selective GABAA receptor modulators. It is among the first highly specific positive modulators identified for α6β2/3γ2 receptors , serving as a prototype for α6β3γ2-preferring pyrazoloquinolinones .
The development of PZ-II-029 emerged from systematic structural modifications of earlier pyrazoloquinolinone compounds. Researchers investigated a series of structural analogues of CGS 9895 (2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one) for their ability to modulate GABAA-induced currents across various receptor subtypes . Through this process, PZ-II-029 was identified as having superior selectivity for α6β3γ2 receptors.
This compound's development represents a crucial step toward understanding the functional significance of specific GABAA receptor subtypes and has opened new avenues for potential therapeutic applications.
Research Findings and Applications
Migraine Research
One of the most promising applications for PZ-II-029 is in migraine research and potential treatment. Studies have demonstrated that α6-containing GABAA receptors are expressed in trigeminal ganglia (TG), which are central to the trigeminal vascular system (TGVS) involved in migraine pathogenesis .
In a rat migraine model, PZ-II-029 demonstrated significant inhibition of both central and peripheral trigeminal responses. When administered at doses of 3–10 mg/kg (intraperitoneal), it effectively attenuated:
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Trigeminal cervical complex (TCC) neuronal activation
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Trigeminal ganglia calcitonin gene-related peptide immunoreactivity (CGRP-ir) elevation
These effects were comparable to those observed with topiramate, a clinically effective antimigraine agent, suggesting therapeutic potential for PZ-II-029 in migraine treatment .
Mechanistic Studies
PZ-II-029 has been instrumental in exploring the binding mechanisms of pyrazoloquinolinones at the extracellular α+/β- interface of GABAA receptors. Computational studies using molecular modeling and docking approaches have utilized PZ-II-029 to investigate the structural basis for its selectivity .
These studies have revealed important insights into:
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The binding pose of pyrazoloquinolinones at the α+/β- interface
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Structural features that determine subtype selectivity
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Potential for rational design of novel compounds with enhanced selectivity profiles
Experimental Data
In Vitro Studies
PZ-II-029 has been extensively characterized in recombinant expression systems using Xenopus laevis oocytes to evaluate its effects on GABAA receptor function. These studies employed two-electrode voltage clamp methods to measure GABA-induced currents in the presence of PZ-II-029 .
Key findings from these in vitro studies include:
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PZ-II-029 potentiates GABA-induced currents at α6β3γ2 receptors with significantly higher efficacy compared to other GABAA receptor subtypes.
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The modulation occurs through binding at the extracellular α+/β- interfaces rather than the classical benzodiazepine binding site.
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Structure-activity relationship studies with related compounds have helped identify the structural determinants of this selectivity.
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